molecular formula C7H10ClN3O3 B12860595 (4-Methoxy-3-nitrophenyl)hydrazine hydrochloride

(4-Methoxy-3-nitrophenyl)hydrazine hydrochloride

Cat. No.: B12860595
M. Wt: 219.62 g/mol
InChI Key: HTLVPYVLZYPBHP-UHFFFAOYSA-N
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Description

(4-Methoxy-3-nitrophenyl)hydrazine hydrochloride is an organic compound with the molecular formula C7H9ClN2O3 It is a derivative of hydrazine, characterized by the presence of a methoxy group at the 4-position and a nitro group at the 3-position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxy-3-nitrophenyl)hydrazine hydrochloride typically involves the following steps:

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up by optimizing reaction conditions such as temperature, concentration, and reaction time to ensure high yield and purity. The product is usually isolated by filtration or centrifugation, followed by drying under vacuum .

Chemical Reactions Analysis

Types of Reactions: (4-Methoxy-3-nitrophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

Scientific Research Applications

(4-Methoxy-3-nitrophenyl)hydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of pharmaceuticals due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (4-Methoxy-3-nitrophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets, leading to various biological effects. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can participate in redox reactions, altering the redox state of biological molecules and affecting cellular processes .

Comparison with Similar Compounds

  • (4-Methoxyphenyl)hydrazine hydrochloride
  • (4-Nitrophenyl)hydrazine hydrochloride
  • (3-Methoxyphenyl)hydrazine hydrochloride

Comparison: (4-Methoxy-3-nitrophenyl)hydrazine hydrochloride is unique due to the presence of both methoxy and nitro groups on the phenyl ring. This dual substitution imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the nitro group enhances its electron-withdrawing capability, making it more reactive in nucleophilic substitution reactions, while the methoxy group provides steric hindrance and influences its solubility and interaction with biological targets .

Properties

Molecular Formula

C7H10ClN3O3

Molecular Weight

219.62 g/mol

IUPAC Name

(4-methoxy-3-nitrophenyl)hydrazine;hydrochloride

InChI

InChI=1S/C7H9N3O3.ClH/c1-13-7-3-2-5(9-8)4-6(7)10(11)12;/h2-4,9H,8H2,1H3;1H

InChI Key

HTLVPYVLZYPBHP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NN)[N+](=O)[O-].Cl

Origin of Product

United States

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